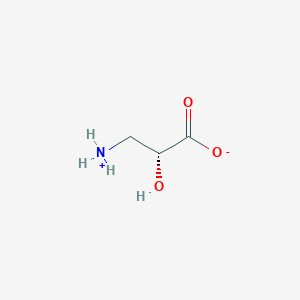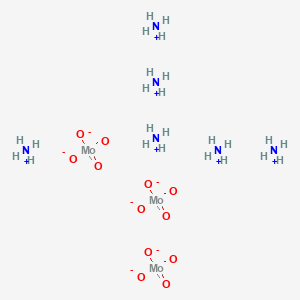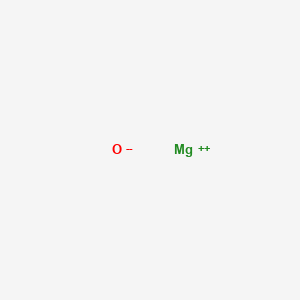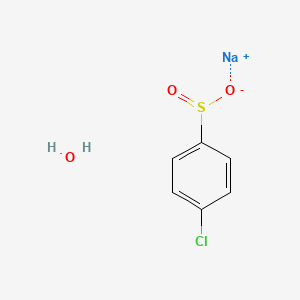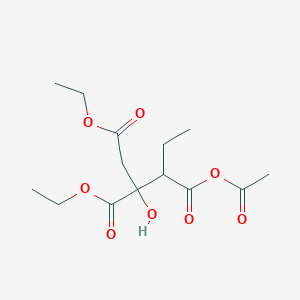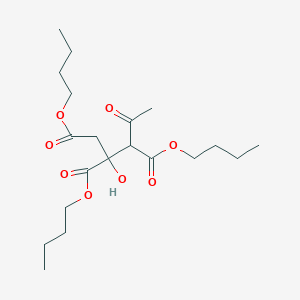
Citroflex A-4
Übersicht
Beschreibung
Citroflex A-4, also known as acetyl tri-n-butyl citrate, is a widely used plasticizer. It is particularly valued for its low toxicity, biodegradability, and phthalate-free nature. This compound is commonly employed in applications involving food contact materials, children’s toys, and various bioplastics .
Vorbereitungsmethoden
Citroflex A-4 is synthesized through the esterification of citric acid with n-butanol, followed by acetylation. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve continuous processes to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Citroflex A-4 undergoes several types of chemical reactions, including:
Esterification: The primary reaction for its synthesis, involving citric acid and n-butanol.
Acetylation: Further modification to introduce acetyl groups.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze back to citric acid and butanol
Common reagents used in these reactions include sulfuric acid as a catalyst for esterification and acetic anhydride for acetylation . The major products formed from these reactions are acetyl tri-n-butyl citrate and its hydrolysis products .
Wissenschaftliche Forschungsanwendungen
Citroflex A-4 has a broad range of scientific research applications:
Chemistry: Used as a plasticizer in various polymer systems, including polylactic acid, cellulose acetate, and polyhydroxyalkanoic acid
Biology: Employed in the development of biocompatible materials and biodegradable plastics.
Industry: Widely used in food packaging, children’s toys, and other consumer products requiring safe and effective plasticizers
Wirkmechanismus
Citroflex A-4 exerts its effects primarily through plasticization, which involves embedding itself between polymer chains to increase their flexibility and reduce brittleness . This mechanism is facilitated by its molecular structure, which allows it to interact effectively with various polymer matrices .
Vergleich Mit ähnlichen Verbindungen
Citroflex A-4 is often compared with other plasticizers such as:
Di-butyl phthalate: This compound offers lower volatility and better resistance to yellowing.
Adipates and sebacates: This compound provides similar plasticization characteristics but with a more favorable environmental profile
Similar compounds include:
Citroflex C-2: Another citric acid ester with similar applications.
Citroflex A-2: Used in similar contexts but with different molecular properties.
This compound stands out due to its combination of low toxicity, biodegradability, and effective plasticization properties .
Eigenschaften
IUPAC Name |
tributyl 2-hydroxy-4-oxopentane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O8/c1-5-8-11-26-16(22)14-20(25,19(24)28-13-10-7-3)17(15(4)21)18(23)27-12-9-6-2/h17,25H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESZCXUNMKAYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(C(=O)C)C(=O)OCCCC)(C(=O)OCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


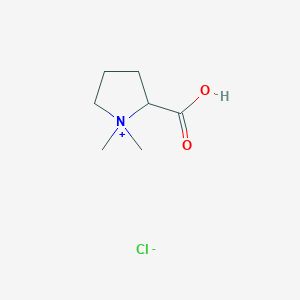
![(3S,4S,5S,6S,7R,9R,11R,12S,13S,14R)-6-[(2S,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B7909554.png)
![cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt]](/img/structure/B7909567.png)
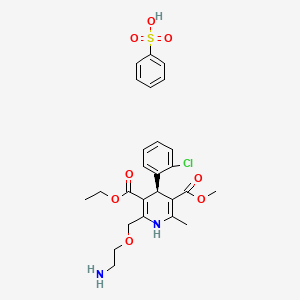
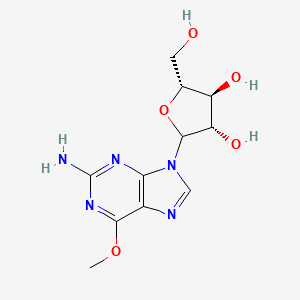
![methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B7909584.png)
![3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7909592.png)
![30-Noroleana-12,20(29)-dien-28-oic acid, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl]oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B7909599.png)
